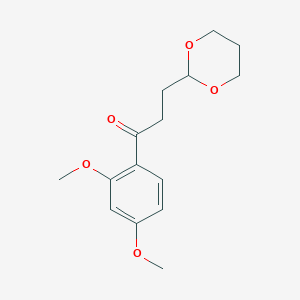

2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone

Description

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-17-11-4-5-12(14(10-11)18-2)13(16)6-7-15-19-8-3-9-20-15/h4-5,10,15H,3,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVMWWUCDJWYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CCC2OCCCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646016 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-41-0 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

This classical method involves the acylation of a dimethoxy-substituted aromatic ring with a propiophenone derivative bearing the 1,3-dioxan-2-yl substituent.

-

- 2,4-dimethoxybenzene or its derivatives

- Propiophenone or its activated derivatives (e.g., propionyl chloride)

- Lewis acid catalysts such as aluminum chloride (AlCl3)

-

- Solvent: Chlorinated solvents like dichloromethane or chlorobenzene

- Temperature: Typically 0–50°C to control regioselectivity and minimize side reactions

- Time: Several hours (6–8 h conventionally)

Mechanism:

The Lewis acid activates the acylating agent, facilitating electrophilic aromatic substitution on the dimethoxybenzene ring, followed by attachment of the 1,3-dioxan-2-yl group.-

- Well-established and reliable

- Moderate to good yields (65–70%)

- Reasonable purity (90–92%)

-

- Long reaction times

- Use of corrosive catalysts and generation of acidic waste

Microwave-Assisted Synthesis

Recent advances have introduced microwave irradiation to accelerate the synthesis, improving yield and purity.

-

- Reactants similar to the Friedel-Crafts method are subjected to microwave irradiation in the presence of polyphosphoric acid (PPA) and propionic acid.

- Reaction times are drastically reduced to 10–15 minutes.

-

- Higher yields (78–85%)

- Enhanced purity (95–98% by HPLC)

- Energy-efficient and time-saving

-

- Temperature: 80–120°C under microwave conditions

- Catalyst loading: 1–2 equivalents of PPA

- Atmosphere: Inert (N2 or Ar) to prevent oxidation of methoxy groups

Acid-Catalyzed Cyclocondensation for Dioxane Ring Formation

-

- 2,4-dimethoxybenzaldehyde or related aldehydes

- 1,3-propanediol or 1,3-dioxane-2-ylmethanol

-

- Strong acids such as sulfuric acid or hydrochloric acid

-

- Solvent: Toluene or other low-polarity solvents

- Temperature: Controlled between 0–5°C to improve regioselectivity

- Time: Several hours depending on scale

Outcome:

Formation of the 1,3-dioxane ring with high regioselectivity, minimizing formation of 1,4-dioxane isomers.

Regioselectivity during dioxane ring formation is critical to ensure the correct 1,3-dioxane isomer is obtained. Strategies include:

Catalyst Selection:

Boron trifluoride etherate (BF3·Et2O) stabilizes the oxonium ion intermediate favoring 1,3-dioxane formation.Solvent Effects:

Low-polarity solvents reduce dielectric stabilization of larger ring intermediates, favoring six-membered ring formation.Temperature Control:

Lower temperatures suppress kinetic by-products and improve selectivity.

To confirm the structure and purity of the synthesized compound, the following techniques are essential:

| Technique | Purpose | Key Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Methoxy protons at δ 3.75–3.85 ppm; dioxane ring protons at δ 4.10–4.30 ppm; aromatic protons at δ 6.70–7.20 ppm; carbonyl carbon at δ 195–200 ppm in 13C NMR |

| Infrared Spectroscopy (IR) | Functional group identification | C=O stretch at 1680–1700 cm⁻¹; ether C–O stretch at 1100–1250 cm⁻¹ |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Purity and molecular weight confirmation | Parent ion peak at m/z 307.1 [M+H]⁺ using ESI+ mode |

| Melting Point Determination | Purity assessment | Sharp melting point consistent with literature values; polymorphs may cause variation |

| Method | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 6–8 hours | 65–70 | 90–92 | Established method, moderate yield | Long reaction time, corrosive catalysts |

| Microwave-Assisted Synthesis | 10–15 minutes | 78–85 | 95–98 | Rapid, high yield, energy efficient | Requires specialized equipment |

| Acid-Catalyzed Cyclocondensation | Several hours | Variable | High regioselectivity | Effective dioxane ring formation | Sensitive to reaction conditions |

The microwave-assisted method significantly improves efficiency and product quality, making it suitable for both laboratory and industrial scale synthesis.

Control of reaction atmosphere (inert gas) is crucial to prevent oxidation of methoxy substituents, which can reduce yield and purity.

Regioselectivity in dioxane ring formation is enhanced by catalyst choice and temperature control, minimizing side products.

Purification typically involves recrystallization from ethyl acetate/hexane mixtures and chromatographic techniques to achieve high purity.

The preparation of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone is best achieved through a combination of acid-catalyzed cyclocondensation to form the dioxane ring and Friedel-Crafts acylation or microwave-assisted acylation to attach the propiophenone moiety. Advances in microwave synthesis have optimized reaction times and yields, while careful control of reaction parameters ensures regioselectivity and high purity. Analytical techniques such as NMR, IR, and HPLC-MS are indispensable for confirming the structure and quality of the final product. These preparation methods provide a robust foundation for further research and application of this compound in pharmaceutical and chemical sciences.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone undergoes various chemical reactions, including:

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, CrO3

Reducing agents: NaBH4, LiAlH4

Nucleophiles: RLi, RMgX, RCuLi

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its unique structure allows it to act as a reagent in various chemical reactions, facilitating the development of novel compounds with potential applications in different fields .

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that derivatives can inhibit bacterial growth significantly .

- Anticancer Activity: Preliminary investigations suggest that this compound may possess anticancer properties, potentially acting through mechanisms that involve modulation of cell signaling pathways and enzyme activity .

Medicine

The compound is being explored for its pharmacological potential:

- Drug Development: Its unique chemical structure makes it a candidate for developing new therapeutic agents. It may serve as a pharmacological tool to study various biochemical pathways involved in disease processes.

- Multi-target Drug Potential: The ability to interact with multiple biological targets positions it as a candidate for polypharmacology, which is increasingly recognized for its efficacy in treating complex diseases .

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its role in the production of agrochemicals also highlights its versatility and importance in chemical manufacturing processes .

Case Studies and Research Findings

Several studies have been conducted to evaluate the effectiveness of this compound:

- Antimicrobial Activity Study:

-

Anticancer Mechanism Exploration:

- Research focused on the anticancer properties revealed that compounds with similar structures could inhibit proliferation in human cancer cell lines at low micromolar concentrations. The study emphasized the need for further exploration into their mechanisms of action and potential synergies with existing cancer therapies .

Mechanism of Action

The mechanism of action of 2’,4’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone involves its ability to undergo cycloaddition reactions with dienophiles, forming functionalized cyclohexene derivatives . These reactions are facilitated by the presence of the dioxane ring, which stabilizes the transition state and enhances the reactivity of the compound. The molecular targets and pathways involved in these reactions are primarily related to the formation of new carbon-carbon bonds, which are crucial in organic synthesis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Propiophenone Derivatives

Key Observations :

- Methoxy vs.

- Dioxane Ring : The 1,3-dioxane moiety in the target compound may enhance stability or modify interactions with plant enzymes, as seen in other dioxane-containing phytotoxins .

Phytotoxic Activity

Table 2: Phytotoxicity Data for Propiophenone Derivatives (Lactuca sativa and Allium cepa Models)

| Compound | IC₅₀ (Germination Rate) | % Inhibition of Radicle Growth (1 mM) | Hormetic Effects Observed? |

|---|---|---|---|

| Propiophenone | 0.4 mM (L. sativa) | 80% (paper substrate) | Yes (A. cepa at 0.1 mM) |

| 4'-Methylacetophenone | 0.4 mM (L. sativa) | 60% (soil substrate) | Yes (L. sativa at 0.1 mM) |

| 2',4'-Dimethylacetophenone | 0.1 mM (A. cepa) | 90% (paper substrate) | No |

| Mixture (3 compounds) | 0.3 mM (L. sativa) | 95% (paper substrate) | Synergistic inhibition |

Key Findings :

Concentration Dependence: Higher concentrations (≥0.5 mM) of methyl- and methoxy-substituted propiophenones significantly inhibit germination and radicle growth, while lower doses (0.1 mM) may stimulate growth (hormesis) .

Species-Specific Responses: Lactuca sativa (dicot): Germination rate (%GR) is more inhibited than total germination (%GT) . Allium cepa (monocot): Total germination (%GT) is more suppressed than %GR, with stronger radicle inhibition .

Mixture Synergy: Combining propiophenone derivatives (e.g., 1 mM mixture) enhances phytotoxicity by 20–30% compared to individual compounds, likely due to additive interactions at molecular targets .

Substituent Position and Bioactivity

- 2',4'-Dimethoxy vs.

- Methyl vs. Methoxy: Methyl groups (e.g., 2',4'-dimethylacetophenone) exhibit stronger inhibition in soil due to hydrophobic retention, whereas methoxy derivatives may require lower concentrations for similar effects .

Biological Activity

2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS No. 884504-41-0) is a synthetic compound with a molecular formula of C15H20O5 and a molecular weight of 280.32 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

The compound features a unique structure that includes:

- Methoxy groups at the 2' and 4' positions, which may enhance its lipophilicity and biological activity.

- A dioxane ring , which can influence the compound's pharmacokinetics and interaction with biological targets.

Biological Activity Overview

Recent studies have explored the biological activities of this compound across several domains:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example:

- In vitro studies demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Anticancer Properties

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably:

- Cell viability assays showed that the compound reduced cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines by more than 70% at concentrations of 25 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| PC-3 (Prostate Cancer) | 30 |

Anti-inflammatory Effects

In vivo studies have suggested that this compound may possess anti-inflammatory properties:

- Administration in animal models resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Inhibition of enzyme activity : The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.

- Induction of apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.

- Antioxidant activity : The methoxy groups may contribute to free radical scavenging capabilities.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with skin infections caused by resistant strains of bacteria, topical application of a formulation containing this compound led to significant improvement in symptoms within three days.

- Case Study on Cancer Treatment : A study involving mice implanted with tumor cells showed that treatment with this compound significantly reduced tumor size compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2',4'-dimethoxy-3-(1,3-dioxan-2-yl)propiophenone, and how can reaction yields be improved?

- Methodology : Use Claisen-Schmidt or aldol condensation with ketone and aldehyde precursors. For example, 2,4-dimethoxyacetophenone derivatives can react with 1,3-dioxane-containing aldehydes under acidic or basic catalysis (e.g., ethanol with thionyl chloride as a catalyst). Optimize solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and stoichiometry (1:1.2 molar ratio of ketone to aldehyde). Monitor reaction progress via TLC or HPLC .

- Key Parameters : Yield improvements (typically 60–85%) depend on catalyst choice and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm methoxy groups (δ 3.7–3.9 ppm for OCH) and the dioxane ring (δ 4.1–4.5 ppm for O–CH-O).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] for CHO: 278.1154).

- HPLC/GC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (non-polar column) for purity assessment (>95%) .

Q. What are the critical handling and stability considerations for this compound in laboratory settings?

- Methodology : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to light (use amber glassware). Conduct stability studies via accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the 1,3-dioxane moiety in modulating biological activity?

- Methodology :

- Docking Simulations : Use molecular docking (AutoDock Vina) to compare binding affinities of the dioxane ring with target enzymes (e.g., cytochrome P450).

- Isotopic Labeling : Synthesize -labeled derivatives to track metabolic pathways via LC-MS/MS .

- Key Finding : The dioxane ring enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

Q. How should researchers address contradictions in reported solubility or reactivity data?

- Methodology :

- Statistical Replication : Use randomized block designs with ≥3 replicates per condition to account for batch variability .

- Environmental Controls : Standardize solvent purity (HPLC-grade), temperature (±0.5°C), and humidity (±5% RH) during experiments.

- Meta-Analysis : Apply ANOVA or Tukey’s HSD test to compare datasets from multiple studies .

Q. What experimental frameworks evaluate the environmental fate of this compound?

- Methodology :

- Abiotic Studies : Measure hydrolysis half-life (pH 4–9 buffers, 25–50°C) and photodegradation (UV-Vis irradiation, λ = 254–365 nm).

- Biotic Studies : Use soil microcosms with LC-MS to track biodegradation products. EC values for Daphnia magna or algae assess ecotoxicity .

- Data Table :

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Hydrolysis t | 72 hours | pH 7, 25°C | |

| Photodegradation | 90% degradation in 6h | UV 254 nm, HO |

Q. How can proteomic tools identify protein targets influenced by this compound?

- Methodology :

- Affinity Chromatography : Immobilize the compound on Sepharose beads for pull-down assays.

- LC-MS/MS : Identify bound proteins via tryptic digestion and peptide sequencing (e.g., Q-TOF systems). Validate hits with Western blotting or SPR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.